molecular formula C19H28N2O7 B5431727 ethyl N-acetyl-beta-(acetyloxy)-3-[bis(2-hydroxyethyl)amino]phenylalaninate

ethyl N-acetyl-beta-(acetyloxy)-3-[bis(2-hydroxyethyl)amino]phenylalaninate

Cat. No.: B5431727
M. Wt: 396.4 g/mol
InChI Key: CKZSAKZEWIMIET-UHFFFAOYSA-N
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Description

“N,N-Bis(2-hydroxyethyl)ethylenediamine” also known as Bis-Tris, is a zwitterionic buffering agent used in biochemistry and molecular biology . It is a bis(2-hydroxyethyl)amine and Tris family buffer that is useful for a pH range of 5.8 – 7.2 . It is a common component of many buffer systems for various types of electrophoresis .


Synthesis Analysis

The synthesis of similar compounds like “N,N′-Bis(2-hydroxyethyl) Diaza Crown Ethers” has been studied . The stability constants of complexes of 12-, 15-, and 18-membered diaza crown ethers, N,N′-dimethyl diaza crown ethers, and N,N′-bis(2-hydroxyethyl) diaza crown ethers with alkali and alkaline-earth metal ions in 95% aqueous methanol at 25°C were determined .


Physical and Chemical Properties Analysis

“N,N-Bis(2-hydroxyethyl)ethylenediamine” is a solid substance with a molecular weight of 148.20 . It has a melting point of 98-100 °C .

Properties

IUPAC Name

ethyl 2-acetamido-3-acetyloxy-3-[3-[bis(2-hydroxyethyl)amino]phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O7/c1-4-27-19(26)17(20-13(2)24)18(28-14(3)25)15-6-5-7-16(12-15)21(8-10-22)9-11-23/h5-7,12,17-18,22-23H,4,8-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZSAKZEWIMIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC(=CC=C1)N(CCO)CCO)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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